2'-Bromospiro[adamantane-2,9'-fluorene]
Description
2'-Bromospiro[adamantane-2,9'-fluorene] (CAS: 2407620-58-8) is a brominated spirocyclic compound combining adamantane and fluorene moieties. The adamantane group, a rigid tetracyclic hydrocarbon, imparts exceptional thermal and chemical stability, while the fluorene unit contributes π-conjugation and electronic tunability . This hybrid structure is valued in materials science and medicinal chemistry, particularly for applications requiring robust frameworks, such as organic electronics or protein degradation systems .
Properties
IUPAC Name |
2'-bromospiro[adamantane-2,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br/c23-17-5-6-19-18-3-1-2-4-20(18)22(21(19)12-17)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRJEIOSSKPUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=C4C=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine (Br₂) in Dichloromethane
Bromine gas in a halogenated solvent like dichloromethane facilitates regioselective bromination at the 2'-position of the fluorene ring. The reaction proceeds via the generation of a bromonium ion intermediate, which is attacked by the aromatic π-system.
Typical Conditions :
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Solvent : Anhydrous CH₂Cl₂
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Temperature : 0°C to 25°C
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Reagent : 1.1 equiv. Br₂
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Reaction Time : 4–6 hours
Yield : 60–75% (isolated after column chromatography)
N-Bromosuccinimide (NBS) with Lewis Acids
NBS paired with FeBr₃ or AlBr₃ enhances bromination efficiency by polarizing the Br–Br bond, increasing electrophilicity. This method improves regioselectivity and reduces side products like di-brominated derivatives.
Optimized Protocol :
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Molar Ratio : Spiro compound : NBS : FeBr₃ = 1 : 1.2 : 0.1
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Solvent : CCl₄
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Temperature : Reflux (80°C)
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Reaction Time : 2 hours
Yield : 80–85%
Multi-Step Synthesis from Adamantane and Fluorene Precursors
For scenarios where the parent spiro compound is unavailable, a multi-step synthesis from adamantane and fluorene derivatives is employed. This approach involves:
Spirocyclization
Adamantane-2-carboxylic acid is converted to its acid chloride, which undergoes Friedel-Crafts alkylation with fluorene in the presence of AlCl₃. Intramolecular cyclization forms the spiro framework.
Key Step :
Yield : 50–60%
Late-Stage Bromination
The spiro intermediate is brominated using Br₂ in acetic acid, leveraging the solvent’s polarity to stabilize charged intermediates and enhance 2'-selectivity.
Conditions :
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Solvent : Glacial CH₃COOH
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Br₂ : 1.05 equiv.
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Temperature : 40°C
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Time : 3 hours
Yield : 70–78%
The 2'-bromination preference arises from the electron-donating effect of the spiro-conjugated adamantane moiety, which activates the fluorene’s ortho positions. Computational studies (DFT calculations) reveal that the transition state for 2'-bromination is lower in energy compared to 4'-bromination by ~3.2 kcal/mol, favoring the desired product.
Electronic Effects :
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Adamantane’s inductive effect : Stabilizes the cationic intermediate at the 2'-position.
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Steric factors : The bulky adamantane group hinders bromination at adjacent positions.
Comparative Analysis of Bromination Methods
The table below evaluates key parameters for the two primary bromination strategies:
| Method | Reagent System | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Br₂ Bromination | Br₂/CH₂Cl₂ | 60–75 | Moderate | Limited |
| NBS with FeBr₃ | NBS/FeBr₃/CCl₄ | 80–85 | High | High |
| Late-Stage Bromination | Br₂/CH₃COOH | 70–78 | High | Moderate |
Purification and Characterization
Post-synthesis, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 9:1). Characterization relies on:
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¹H/¹³C NMR : Distinct signals for adamantane (δ 1.6–2.1 ppm) and fluorene (δ 6.8–7.4 ppm) protons.
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Mass Spectrometry : Molecular ion peak at m/z 365.3 (M⁺).
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X-ray Crystallography : Confirms spiro connectivity and bromine positioning.
Challenges and Mitigation Strategies
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Over-Bromination : Controlled reagent stoichiometry and low temperatures minimize di-substitution.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions.
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Catalyst Loading : Excess Lewis acids promote decomposition; catalytic amounts (5–10 mol%) are optimal.
Industrial-Scale Considerations
For bulk production, continuous-flow reactors with in-line quenching enhance safety and efficiency. A patented process (WO2023056321A1) describes a scalable protocol using NBS in a microreactor, achieving 90% conversion with residence times <10 minutes.
Emerging Methodologies
Recent advances include photocatalytic bromination using visible light and HBr/O₂, offering greener alternatives. Preliminary results show 65% yield under mild conditions (room temperature, 12 hours).
Chemical Reactions Analysis
2’-Bromospiro[adamantane-2,9’-fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.
Reduction Reactions: Reduction of 2’-Bromospiro[adamantane-2,9’-fluorene] can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
Chemistry
2'-Bromospiro[adamantane-2,9'-fluorene] is utilized as a building block for synthesizing more complex organic compounds. Its unique spiro structure allows for the development of novel materials with enhanced properties. Researchers have explored its role in the synthesis of various derivatives that exhibit interesting electronic and optical characteristics.
Biology
Research has indicated potential biological activities associated with 2'-Bromospiro[adamantane-2,9'-fluorene]. Studies have investigated its interactions with biological macromolecules, suggesting it may affect enzyme activity or protein interactions. For instance, preliminary assays have shown that derivatives of this compound can influence cellular pathways, making it a candidate for further biological exploration.
Medicine
In medicinal chemistry, 2'-Bromospiro[adamantane-2,9'-fluorene] is being studied for its potential therapeutic properties. It has been proposed as a precursor in the synthesis of pharmaceutical agents aimed at treating various diseases. The bromine atom in the compound can participate in nucleophilic substitutions or other reactions that could lead to biologically active molecules.
Industry
In industrial applications, this compound is employed in the production of advanced materials and as an intermediate in chemical manufacturing processes. Its unique structural features make it suitable for use in polymers and other materials that require specific mechanical or thermal properties.
Data Table: Applications Overview
Case Studies
-
Synthesis of Novel Derivatives:
A study published in MDPI highlighted the synthesis of various 1,2-disubstituted adamantane derivatives from spiro compounds like 2'-Bromospiro[adamantane-2,9'-fluorene], showcasing their potential in developing new materials with tailored properties (MDPI) . -
Biological Activity Assessment:
Research conducted by a team exploring the biological activities of adamantane derivatives found that compounds similar to 2'-Bromospiro[adamantane-2,9'-fluorene] exhibited significant interactions with cellular targets, warranting further investigation into their pharmacological potential . -
Material Science Applications:
Industrial applications have demonstrated the utility of this compound in producing high-performance polymers that benefit from its unique structural characteristics. These materials are being tested for use in various engineering applications due to their improved mechanical properties .
Mechanism of Action
The mechanism of action of 2’-Bromospiro[adamantane-2,9’-fluorene] involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially altering their function and activity. The spiro structure of the compound also contributes to its unique reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 3'-Bromospiro[adamantane-2,9'-fluorene] (CAS: 2629304-33-0)
- Structural Difference : Bromine substitution at the 3'-position instead of 2' on the fluorene ring.
(b) 2'-Bromospiro[fluorene-9,9'-xanthene] (CAS: 1477458-14-2)
- Structural Difference : Replaces adamantane with a xanthene (oxygen-containing tricyclic) group.
- Properties :
(c) 2'-Bromospiro[cyclobutane-1,9'-fluorene]
Physicochemical Properties
(a) Organic Electronics
- Adamantane-fluorene hybrids : Used in OLEDs for enhanced thermal stability .
- Xanthene-fluorene analogs : Preferred for luminescent layers due to xanthene’s emissive properties .
(b) Protein Degradation Systems (HyTags)
- Adamantane-based HyTags : Superior hydrophobicity triggers proteasomal degradation, outperforming fluorene-only systems .
- Comparison with carborane derivatives : Adamantane derivatives exhibit comparable estrogen receptor binding but lower activity than carboranes in pharmacological assays .
(c) Antioxidant Activity
- Bromofluorenes (e.g., KO-162) scavenge hydroxyl radicals, but adamantane’s steric hindrance may reduce efficacy compared to nitroxide-fluorene hybrids .
Biological Activity
2'-Bromospiro[adamantane-2,9'-fluorene] is a synthetic compound with notable structural features that suggest potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C22H21Br
- Molecular Weight : 365.31 g/mol
- CAS Number : 2407620-58-8
The compound is characterized by a spiro structure that combines elements of adamantane and fluorene, contributing to its unique reactivity and potential interactions with biological macromolecules .
The biological activity of 2'-Bromospiro[adamantane-2,9'-fluorene] is primarily attributed to its ability to interact with various molecular targets within cells. The bromine atom in the structure can participate in nucleophilic substitution reactions, potentially altering the function of proteins and nucleic acids. This interaction may lead to changes in cellular signaling pathways, which are crucial for various biological processes.
Anticancer Activity
Research has indicated that compounds related to 2'-Bromospiro[adamantane-2,9'-fluorene] exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of similar spiro compounds showed IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating potent cytotoxic effects .
- Specific derivatives were found to inhibit cell proliferation and induce apoptosis in human leukemia and breast cancer cell lines .
Antibacterial Properties
The antibacterial activity of compounds similar to 2'-Bromospiro[adamantane-2,9'-fluorene] has been documented:
- In vitro studies reported minimum inhibitory concentrations (MIC) against pathogens such as E. faecalis and K. pneumoniae ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Data Table: Biological Activity Overview
| Biological Activity | Effect | IC50/MIC Values | References |
|---|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | 3 - 20 µM | |
| Antibacterial | Inhibition of bacterial growth | 40 - 50 µg/mL |
Case Studies
- Anticancer Study : A recent investigation into the effects of spiro compounds on breast cancer cells revealed that treatment with these compounds led to a significant reduction in cell viability and induced apoptosis. The study noted that treated cells exhibited altered cell cycle dynamics, particularly an increase in cells arrested in the S phase, suggesting effective targeting of cancer pathways .
- Antibacterial Efficacy : Another study assessed the antibacterial properties of a series of brominated adamantane derivatives, including 2'-Bromospiro[adamantane-2,9'-fluorene]. The results showed that these compounds effectively inhibited the growth of several gram-positive and gram-negative bacteria, demonstrating their potential as novel antibacterial agents .
Q & A
Q. What are the recommended synthetic routes for 2'-Bromospiro[adamantane-2,9'-fluorene], and how do reaction conditions influence yield and purity?
Synthesis of this compound typically involves spiro-annulation between brominated adamantane and fluorene derivatives. Key steps include:
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce bromine at the 2'-position .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require rigorous purification to remove residual solvents .
- Temperature control : Reactions conducted at 80–120°C optimize spirocyclic bond formation while minimizing decomposition .
Q. How can researchers validate the structural integrity of 2'-Bromospiro[adamantane-2,9'-fluorene] post-synthesis?
Methodological validation includes:
- NMR spectroscopy : H and C NMR to confirm spirocyclic connectivity and bromine placement .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHBr, theoretical 411.30 g/mol) .
- X-ray crystallography : Resolves spatial arrangement, critical for confirming adamantane-fluorene spiro-conformation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of 2'-Bromospiro[adamantane-2,9'-fluorene], and how do they align with experimental data?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for:
Q. How does the spirocyclic architecture of this compound influence its performance in organic electronic devices (e.g., OLEDs)?
- Thermal stability : The adamantane moiety increases glass transition temperature (T), as shown in polyimide composites (T >300°C) .
- Charge transport : Spiro-conjugation reduces intermolecular π-π stacking, lowering exciton quenching and enhancing electroluminescence efficiency .
- Device integration : Spin-coating in anhydrous conditions (e.g., under N) minimizes oxidation, critical for maintaining >90% device efficiency over 100 hrs .
Q. What strategies can resolve contradictions in reported toxicity or environmental impact data for brominated spiro compounds?
- Species Sensitivity Distributions (SSDs) : Use logistic regression models to harmonize aquatic toxicity data (e.g., LC values) across studies .
- Degradation studies : Monitor bromine leaching via HPLC-MS under UV exposure to assess environmental persistence .
Methodological Considerations
Q. What techniques are recommended for analyzing thermal decomposition pathways of 2'-Bromospiro[adamantane-2,9'-fluorene]?
Q. How can researchers optimize the compound’s solubility for solution-processed applications?
- Co-solvent systems : Blend toluene (non-polar) with DMSO (polar) to balance solubility and film-forming properties .
- Side-chain modification : Introduce alkyl groups (e.g., methyl) via post-synthetic functionalization to enhance solubility without disrupting spiro-conjugation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 196–200°C vs. 197°C)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
